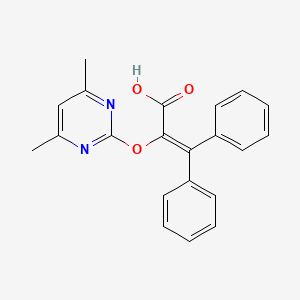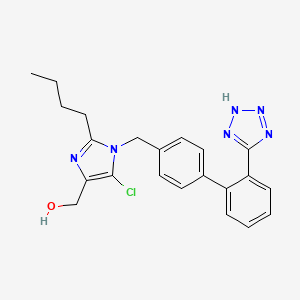
Losartan Impurity C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Losartan Impurity C, also known as Isolosartan or Losartan 5-Chloro Isomer, is an impurity of Losartan . Losartan is an angiotensin II receptor antagonist used to manage high blood pressure and protect against stroke and heart disease .
Molecular Structure Analysis
The molecular structure of this compound is 2-Butyl-5-chloro-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-4-yl]methanol .Chemical Reactions Analysis
The chemical reactions involved in the formation of Losartan and its impurities are complex and involve several steps . The presence of nitrosamine impurities in Losartan has been detected at very low detection limits .Applications De Recherche Scientifique
A study by Nie, Wen, Yu, Xiang, and Feng (2006) demonstrated the use of low-pressure reversed-phase column chromatography for isolating and purifying a process impurity from losartan crude. This method was found to be efficient in raising separation efficiency and recovery compared to other conventional chromatography techniques, indicating its potential application in pharmaceutical separation and impurity enrichment (Nie et al., 2006).
Research by Patil, Chadar, Prasad, Koppula, and Koppula (2021) focused on the quantification and validation of a HPLC-UV method for analyzing nitrosoamine impurities, including NDMA, NDEA, and NDIPA, in Losartan. Their method provides a simple, accurate, and fast approach suitable for routine screening and industrial use (Patil et al., 2021).
Etcheverry et al. (2007) studied the interaction of Losartan with copper(II) and its biological effects. Their findings highlighted the importance of understanding the interactions of pharmaceuticals with metals for better comprehension of their biological activities and potential side effects (Etcheverry et al., 2007).
Andrade, Vieira, Silva, and Wang (2020) explored the oxidative degradation of Losartan potassium in environmental contexts. Their study proposes a metal-free catalytic method for the environmental remediation of Losartan, highlighting the growing concern about pharmaceutical contaminants in water (Andrade et al., 2020).
Anis (2013) focused on the development of a stability indicating method for the validation of Losartan potassium and hydrochlorothiazide drugs in solid dosage forms. This research contributes to ensuring the quality and safety of these pharmaceuticals (Anis, 2013).
Mécanisme D'action
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
The European Directorate for the Quality of Medicines & HealthCare (EDQM) has reported the possible presence of potentially mutagenic azido impurities in certain sartan active substances, including Losartan . The EDQM is working with industry and international regulators to ensure products entering the market do not contain these impurities .
Propriétés
IUPAC Name |
[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFIXKFLBIURBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114799-13-2 |
Source


|
| Record name | Losartan potassium impurity C [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114799132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-BUTYL-5-CHLORO-1-((2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHYL)-1H-IMIDAZOL-4-YL)METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILI5UB76JR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
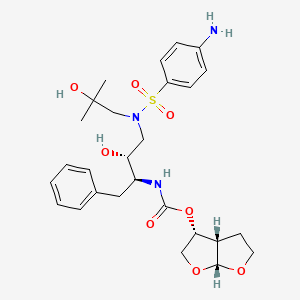
![Efavirenz impurity (6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one)](/img/no-structure.png)
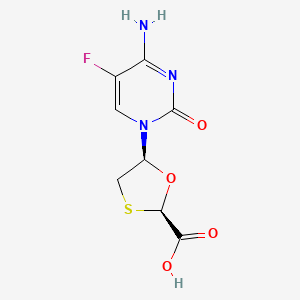
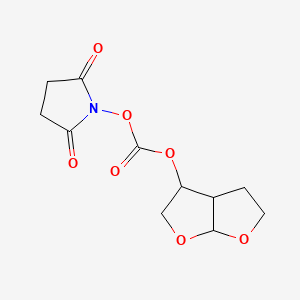
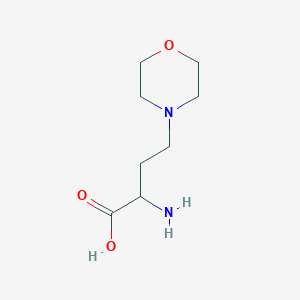
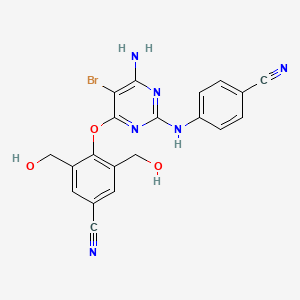
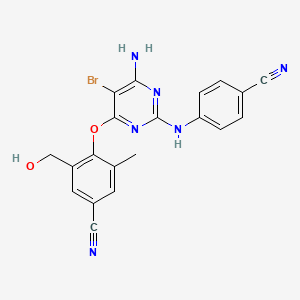
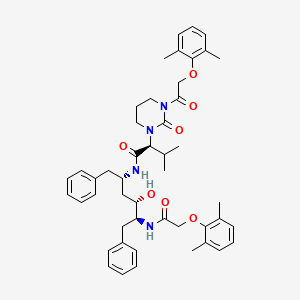

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)
